N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide
描述
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide, also known as Venetoclax, is a small molecule inhibitor that specifically targets B-cell lymphoma 2 (BCL-2), a protein that plays a critical role in regulating cell survival. Venetoclax has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM).
作用机制
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide binds with high affinity and specificity to BCL-2, thereby inhibiting its anti-apoptotic function. BCL-2 is a critical regulator of apoptosis, or programmed cell death, and is overexpressed in many types of cancer. By inhibiting BCL-2, this compound promotes apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression, while sparing normal cells with low levels of BCL-2 expression. This selectivity is thought to be due to the differential expression of BCL-2 in cancer cells versus normal cells. This compound has also been shown to enhance the anti-tumor immune response, potentially through the induction of immunogenic cell death.
实验室实验的优点和局限性
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide has several advantages for laboratory experiments, including its high specificity for BCL-2, its ability to induce apoptosis in cancer cells, and its potential to enhance the anti-tumor immune response. However, this compound has some limitations, including its relatively short half-life and the potential for drug resistance to develop over time.
未来方向
There are several future directions for the development of N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide and related compounds. One area of focus is the identification of biomarkers that can predict response to this compound therapy, which could help to personalize treatment and improve outcomes. Another area of focus is the development of combination therapies that can enhance the efficacy of this compound in different types of cancer. Additionally, there is ongoing research into the development of second-generation BCL-2 inhibitors that may have improved pharmacological properties and efficacy compared to this compound.
科学研究应用
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In CLL, this compound has shown impressive results as a single-agent therapy, inducing high rates of complete remission and durable responses in patients with relapsed or refractory disease. In AML, this compound has been shown to enhance the efficacy of standard chemotherapy regimens, leading to improved outcomes in patients with previously untreated disease. In MM, this compound has shown promising results in combination with other agents, including proteasome inhibitors and immunomodulatory drugs.
属性
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4/c1-25-19-11-14(12-20(13-19)26-2)21(24)23-16-5-9-18(10-6-16)27-17-7-3-15(22)4-8-17/h3-13H,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCCLYANKDWSMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。